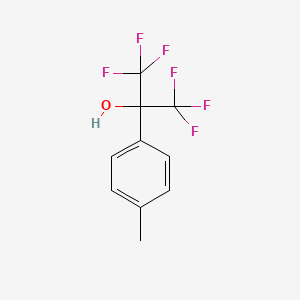

2-氟苯三氟化物

描述

Synthesis Analysis

The synthesis of fluorinated benzotrifluoride derivatives is an area of active research due to their importance in the pharmaceutical and fine chemical industries. In the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a continuous-flow millireactor system was employed, which allowed for the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method provided a safer and more efficient protocol compared to traditional batch reactors, with better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The study carefully evaluated the process safety using Reaction Calorimeter and Differential Scanning Calorimetry and optimized operational conditions by studying the effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance .

Molecular Structure Analysis

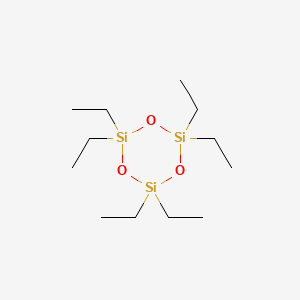

The molecular structure and photophysical behavior of silicon-centered derivatives of dibenzoylmethanatoboron difluoride (DBMBF2) were investigated. These compounds were characterized using X-ray crystallography, steady-state and time-dependent spectroscopy, and DFT-based calculations. The study found that the molar absorption coefficient in these compounds increased with the number of DBMBF2 fragments in a molecule, while the nonradiative rate constant of fluorescence decay decreased. This suggests a relationship between the molecular structure and the optical properties of these compounds, which could be relevant for the design of new materials with specific photophysical behaviors .

Chemical Reactions Analysis

The electrochemical partial fluorination of organic compounds has been explored as an efficient method for synthesizing fluorinated derivatives. Specifically, anodic fluorination of 3-substituted benzofuran derivatives in various fluoride salts led to the formation of fluorinated products, including two stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran and cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran derivatives. The main products, cis-difluoro derivatives, underwent dehydrofluorination to yield nonaromatic 2-fluoro-3-benzofuranyledene derivatives, rather than the expected aromatic 2-fluorobenzofuran derivatives. This highlights the complexity of chemical reactions involving fluorination and the potential for unexpected outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron difluoride compounds, such as difluoroboron dibenzoylmethane (BF2dbm), have been extensively studied due to their impressive optical properties. When combined with poly(lactic acid) (PLA), a common biopolymer, BF2dbm exhibits unusual room-temperature phosphorescence, making it a highly sensitive single-component oxygen sensor. The fluorescence quantum yields are enhanced, and temperature-sensitive delayed fluorescence is also observed. These multi-emissive BF2dbmPLA biomaterials demonstrate the potential for multifunctional molecular probes and sensors, showcasing the diverse physical and chemical properties that can be achieved through the combination of boron difluoride compounds with other materials .

科学研究应用

金属有机骨架 (MOF)

2-氟苯三氟化物衍生物,例如 2-氟苯甲酸,被用于合成稀土金属有机骨架 (MOF)。这些骨架很重要,因为它们可能存在氟桥基团,这可能对这些材料的结构和性质产生影响 (维祖埃特等人,2021)。

配位聚合物中的磁性

该化合物在改性配位聚合物的结构和磁性方面发挥作用。例如,2-氟苯甲酸等衍生物已被用于合成叠氮化铜配位聚合物,影响它们的磁性 (刘等人,2017)。

核磁共振光谱和自旋-自旋耦合

2-氟苯三氟化物衍生物已使用核磁共振光谱分析了它们的自旋-自旋耦合常数。这项研究对于理解这些分子中的耦合机制至关重要 (谢弗等人,1979)。

催化加氢脱氟

2-氟苯三氟化物衍生物已用于开发用于催化应用(如氟碳化合物的加氢脱氟)的氟化亚铁配合物。这对于 C-F 键活化和功能化具有影响 (维拉等人,2005)。

连续流动合成

在化学制造中,2-氟苯三氟化物衍生物是在连续流动系统中合成的,提高了工艺效率和安全性,特别是在硝化等反应中 (陈等人,2020)。

液晶研究

与 2-氟苯三氟化物相关的衍生物(如二氟苯基偶氮苯基苯甲酸酯)中氟原子的取向影响其在液晶应用中的光学性质。这项研究提供了氟取向对这些材料性质的影响的见解 (扎基等人,2018)。

氟碳化合物合成

2-氟苯三氟化物衍生物用作二氟卡宾的来源,有助于合成二氟甲基化化合物。这一应用对于开发各种有机和药物化合物具有重要意义 (汤姆森和多尔比,2013)。

有机金属化学

该化合物在有机金属化学中得到应用,特别是作为溶剂用于进行反应,因为它从芳烃的 π 电子给电子能力降低,这受氟取代基的影响 (派克等人,2017)。

光氧化还原催化

在光氧化还原催化中,衍生物用于碳-碳多键的氟甲基化,这是合成各种有机氟化合物的关键过程 (小池和秋田,2016)。

有机合成中的氟化

该化合物有助于开发氟化试剂,这在有机合成中引入氟到各种有机化合物中至关重要 (梅本,2014)。

代谢研究

2-氟苯三氟化物衍生物已被研究其在微生物(如 Syntrophus aciditrophicus)中的代谢转化,提供了对芳香酸和氟化合物的代谢的见解 (穆塔基等人,2008)。

属性

IUPAC Name |

1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVGHYOIWIALFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059940 | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzotrifluoride | |

CAS RN |

392-85-8 | |

| Record name | 2-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,2-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。